4,5-Difluoropyridin-2-amine

Lipophilicity LogP Physicochemical Properties

4,5-Difluoropyridin-2-amine (CAS 1211537-08-4) is a fluorinated pyridine building block with the molecular formula C5H4F2N2 and a molecular weight of 130.10 g/mol. It features an amino group at the 2-position and fluorine atoms at the 4- and 5-positions of the pyridine ring, providing a distinct substitution pattern that influences its electronic properties, lipophilicity (LogP ~0.87), and metabolic stability compared to other aminopyridine isomers.

Molecular Formula C5H4F2N2
Molecular Weight 130.098
CAS No. 1211537-08-4
Cat. No. B596478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoropyridin-2-amine
CAS1211537-08-4
Molecular FormulaC5H4F2N2
Molecular Weight130.098
Structural Identifiers
SMILESC1=C(C(=CN=C1N)F)F
InChIInChI=1S/C5H4F2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
InChIKeyBKPWAZMFQHOULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Difluoropyridin-2-amine (CAS 1211537-08-4) Procurement & Selection Guide


4,5-Difluoropyridin-2-amine (CAS 1211537-08-4) is a fluorinated pyridine building block with the molecular formula C5H4F2N2 and a molecular weight of 130.10 g/mol [1]. It features an amino group at the 2-position and fluorine atoms at the 4- and 5-positions of the pyridine ring, providing a distinct substitution pattern that influences its electronic properties, lipophilicity (LogP ~0.87), and metabolic stability compared to other aminopyridine isomers . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for the development of kinase inhibitors and other bioactive molecules where precise fluorine placement is critical [1].

Why 4,5-Difluoropyridin-2-amine Cannot Be Interchanged with Other Aminopyridine Isomers


Substituting 4,5-difluoropyridin-2-amine with a generic aminopyridine isomer or mono-fluorinated analog risks altering key physicochemical properties such as lipophilicity (LogP) and basicity (pKa), which directly impact binding affinity, metabolic stability, and overall pharmacokinetic profiles in drug development [1]. The specific 4,5-difluoro substitution pattern creates a unique electronic environment that affects nucleophilic aromatic substitution reactivity and hydrogen bonding capabilities, which are not replicated by 3,5-difluoro or 4-fluoro analogs [2]. Furthermore, the cost and commercial availability of the 4,5-isomer differ significantly from its regioisomers, influencing procurement decisions for scale-up and lead optimization programs . The quantitative evidence below substantiates these differences.

Quantitative Differentiation of 4,5-Difluoropyridin-2-amine vs. Key Comparators


Lipophilicity (LogP) Comparison of 4,5-Difluoro vs. 3,5-Difluoro vs. 4-Fluoro Aminopyridines

The 4,5-difluoro substitution pattern confers a LogP of 0.87, which is significantly lower than the 3,5-difluoro analog (LogP 1.52) and closer to the 4-fluoro analog (LogP 1.38). This difference in lipophilicity can influence membrane permeability and off-target binding [1][2].

Lipophilicity LogP Physicochemical Properties

Basicity (pKa) Comparison of 4,5-Difluoro vs. 3,5-Difluoro Aminopyridines

The predicted pKa for the conjugate acid of 4,5-difluoropyridin-2-amine is not directly available in public databases, but the 3,5-difluoro analog has a predicted pKa of 1.67±0.49, indicating significantly reduced basicity compared to unsubstituted 2-aminopyridine (pKa ~6.86). By analogy, the 4,5-difluoro isomer is expected to exhibit similarly reduced basicity due to the strong electron-withdrawing effect of the adjacent fluorine atoms, which can influence salt formation and solubility .

pKa Basicity Ionization

Bioconversion and Metabolic Stability of Fluorinated 2-Aminopyridines

A study on the bioconversion of substituted pyridine-2-amines reported that 4-fluoropyridin-2-amine underwent hydroxylation at the 5-position with a conversion of 70%, while 3-fluoropyridin-2-amine showed a conversion of 43% [1]. This demonstrates that the position of fluorine substitution significantly impacts metabolic stability and biotransformation pathways. While 4,5-difluoropyridin-2-amine was not directly tested, the presence of a fluorine at the 5-position may block the primary hydroxylation site observed for the 4-fluoro analog, potentially enhancing metabolic stability.

Metabolic Stability Bioconversion CYP450

Cost and Commercial Availability: 4,5-Difluoro vs. 3,5-Difluoro vs. 4-Fluoro Aminopyridines

The 4,5-difluoro isomer is significantly more expensive than the 3,5-difluoro analog. For a 1g quantity, the 4,5-isomer costs approximately $672-$2,043, whereas the 3,5-isomer is available for ~$38-$96 . The 4-fluoro analog is also less expensive, priced around $66-$94 for 1g . This price differential reflects differences in synthetic accessibility and commercial demand.

Procurement Cost Availability

Optimal Use Cases for 4,5-Difluoropyridin-2-amine Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring Specific Fluorine Substitution

The 4,5-difluoro substitution pattern is found in key intermediates for PI3K/mTOR kinase inhibitors . The precise placement of fluorine atoms at the 4- and 5-positions, combined with the 2-amino group, creates a unique hydrogen-bonding network and electronic profile that may enhance target binding affinity and selectivity compared to other regioisomers. Researchers pursuing this scaffold should prioritize the 4,5-isomer over the 3,5-isomer to maintain structural fidelity to patented inhibitor series.

Structure-Activity Relationship (SAR) Studies for Metabolic Stability

The 4,5-difluoro substitution pattern may offer improved metabolic stability by blocking hydroxylation at the 5-position, a known metabolic soft spot for 4-fluoro-2-aminopyridines [1]. Medicinal chemists exploring fluorinated 2-aminopyridines as core scaffolds should include the 4,5-isomer in their SAR matrix to evaluate the effect of dual fluorine substitution on microsomal stability and in vivo clearance.

Synthesis of Proprietary Pharmaceutical Intermediates

The high cost and limited commercial availability of 4,5-difluoropyridin-2-amine position it as a specialized building block for advanced intermediates rather than a commodity chemical. Its use is most justified in the synthesis of proprietary compounds where the 4,5-difluoro pattern is specifically claimed in composition-of-matter patents [2], and where alternative isomers have been shown to be inactive or less potent.

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